molecular formula C15H17NO5 B14799646 Methyl 4-((3,5-dimethylisoxazol-4-yl)methoxy)-3-methoxybenzoate

Methyl 4-((3,5-dimethylisoxazol-4-yl)methoxy)-3-methoxybenzoate

Cat. No.: B14799646
M. Wt: 291.30 g/mol
InChI Key: YETUYTRKLJVQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-hydroxy-3-methoxybenzoic acid with dimethyl-1,2-oxazole-4-methanol in the presence of a suitable catalyst . The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Mechanism of Action

The mechanism of action of methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoate

InChI

InChI=1S/C15H17NO5/c1-9-12(10(2)21-16-9)8-20-13-6-5-11(15(17)19-4)7-14(13)18-3/h5-7H,8H2,1-4H3

InChI Key

YETUYTRKLJVQAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C(=O)OC)OC

Origin of Product

United States

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